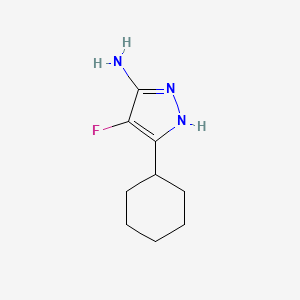![molecular formula C9H15ClF3NO B13475626 rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13475626.png)
rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[320]heptane hydrochloride is a complex organic compound known for its unique bicyclic structure
Preparation Methods
The synthesis of rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves multiple steps, typically starting with the preparation of the bicyclic core. The synthetic route often includes:
Formation of the bicyclic core: This step involves the cyclization of suitable precursors under controlled conditions.
Introduction of functional groups: Methoxymethyl and trifluoromethyl groups are introduced through specific reactions, such as nucleophilic substitution or addition reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride can be compared with other similar compounds, such as:
rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride: This compound shares a similar bicyclic core but differs in the functional groups attached.
(1S,5S)-2-Azabicyclo[3.2.0]heptane: Another related compound with a different stereochemistry and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15ClF3NO |
|---|---|
Molecular Weight |
245.67 g/mol |
IUPAC Name |
(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C9H14F3NO.ClH/c1-14-5-8-2-6(9(10,11)12)7(8)3-13-4-8;/h6-7,13H,2-5H2,1H3;1H/t6-,7+,8+;/m0./s1 |
InChI Key |
CVUGNOVRTPSFIK-HNPMAXIBSA-N |
Isomeric SMILES |
COC[C@]12C[C@@H]([C@H]1CNC2)C(F)(F)F.Cl |
Canonical SMILES |
COCC12CC(C1CNC2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
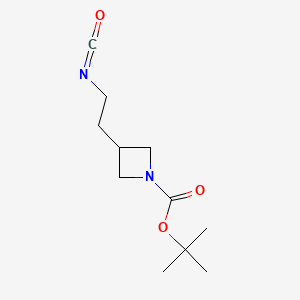
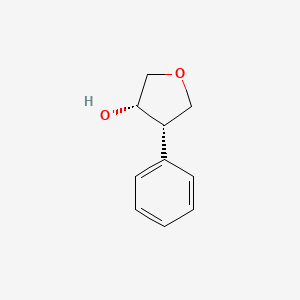
amine hydrochloride](/img/structure/B13475559.png)
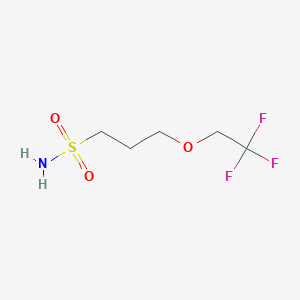
![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)
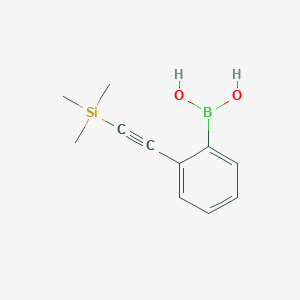
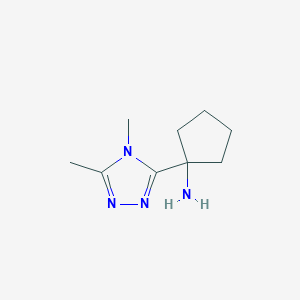
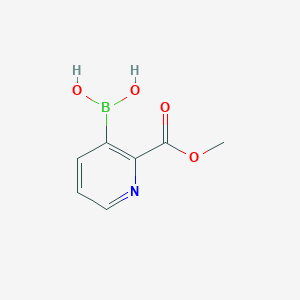
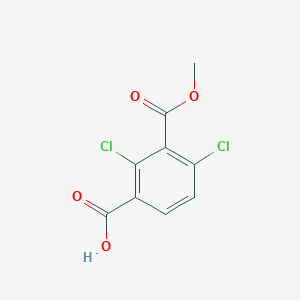
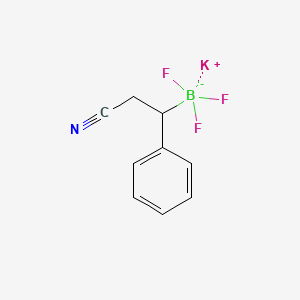
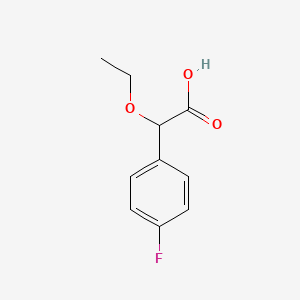
![[1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B13475614.png)
